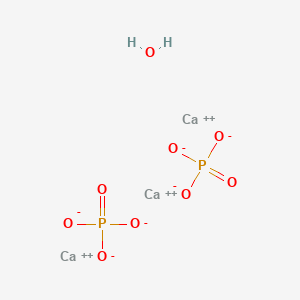

Calcium phosphate monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tricalcium;diphosphate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ca.2H3O4P.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);1H2/q3*+2;;;/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNBUJAEBQLLKU-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca3H2O9P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Monocalcium Phosphate Monohydrate for Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of monocalcium phosphate (B84403) monohydrate, focusing on its chemical properties, synthesis, characterization, and application as a drug delivery vehicle.

Core Properties of Monocalcium Phosphate Monohydrate

The chemical formula for monothis compound is Ca(H₂PO₄)₂·H₂O [1]. It is the monohydrate form of calcium dihydrogen phosphate.

1.1. Quantitative Physicochemical Data

A summary of the key quantitative properties of monothis compound is presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | Ca(H₂PO₄)₂·H₂O | [1] |

| Molar Mass | 252.07 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Density | 2.220 g/cm³ | [3] |

| Solubility in Water | Sparingly soluble, 1.8 g/100 mL at 30°C. Another source reports a higher solubility of 783.1 g/L. Its stability in aqueous solutions is primarily at a pH below 2. | [3][4][5][6] |

| Solubility in Other Solvents | Soluble in hydrochloric acid and nitric acid; insoluble in alcohol. | [3] |

| Melting Point | Decomposes upon heating. Loses crystal water at 109°C. | [1][3] |

| Crystal System | Triclinic | [1] |

| Space Group | Pī | [1] |

| Lattice Parameters | a = 5.61 Å, b = 11.89 Å, c = 6.46 Å, α = 98.6°, β = 118.0°, γ = 83.37° | [1] |

Experimental Protocols for Drug Delivery Applications

This section details the methodologies for the synthesis, characterization, drug loading, and in vitro evaluation of monothis compound nanoparticles as a drug delivery system.

2.1. Synthesis of Monothis compound Nanoparticles

This protocol is adapted from a method utilizing calcium carbonate and phosphoric acid to produce monothis compound nanoparticles[7][8][9][10].

-

Materials: Calcium carbonate (CaCO₃) powder, phosphoric acid (H₃PO₄, 70% w/w), acetone (B3395972).

-

Procedure:

-

In a beaker, suspend 100.00 g of CaCO₃ powder in 100 mL of acetone. Stir continuously with a magnetic stirrer to form "suspension A".

-

Slowly add 166 mL of 70% w/w H₃PO₄ to suspension A while stirring vigorously at ambient temperature.

-

Continue vigorous stirring for 15 minutes.

-

Age the resulting reaction mixture for 30 minutes to allow for the formation of a precipitate.

-

Filter the precipitate using a suction pump.

-

Wash the collected precipitate three times with acetone to remove any unreacted phosphate ions.

-

Dry the final product in the air for 24 hours to obtain monothis compound powders.

-

2.2. Characterization of Nanoparticles

2.2.1. X-Ray Diffraction (XRD)

-

Purpose: To confirm the crystalline phase and purity of the synthesized monothis compound.

-

Sample Preparation: A thin layer of the dried nanoparticle powder is mounted on a sample holder.

-

Instrumentation: A powder X-ray diffractometer with CuKα radiation is used.

-

Data Acquisition: Data is typically collected over a 2θ range of 20-90° with a step size of 0.0334°.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database. The characteristic peaks for monothis compound should be identified[11][12].

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify the functional groups present in the synthesized material and confirm its chemical identity.

-

Sample Preparation: A small amount of the nanoparticle powder is mixed with potassium bromide (KBr) and pressed into a thin pellet[13].

-

Instrumentation: An FTIR spectrometer.

-

Data Acquisition: Spectra are typically recorded in the range of 400-4000 cm⁻¹.

-

Data Analysis: The spectrum should be analyzed for characteristic absorption bands of the phosphate (PO₄³⁻) and water (H₂O) groups. Key vibrational modes for phosphate groups include P-O stretching and O-P-O bending vibrations[14][15][16][17][18].

2.3. Drug Loading Protocol: Doxorubicin (B1662922)

This protocol describes the loading of the chemotherapeutic drug doxorubicin (DOX) onto calcium phosphate nanoparticles, adapted from a microemulsion method[19][20].

-

Materials: Synthesized monothis compound nanoparticles, doxorubicin hydrochloride, cyclohexane, Igepal CO-520, sodium phosphate (Na₂HPO₄), chloroform (B151607), 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC).

-

Procedure:

-

Prepare a water-in-oil microemulsion by dispersing an aqueous solution containing the monothis compound nanoparticles and doxorubicin into a cyclohexane/Igepal CO-520 oil phase.

-

In a separate oil phase, prepare a phosphate microemulsion with Na₂HPO₄.

-

Add a solution of DOPC in chloroform to the phosphate microemulsion.

-

Mix the two microemulsions to initiate the formation of doxorubicin-loaded, lipid-coated calcium phosphate nanoparticles.

-

The final product can be purified through dialysis to remove excess reagents.

-

2.4. In Vitro Drug Release Study

-

Purpose: To evaluate the release kinetics of the loaded drug from the nanoparticles under physiological conditions.

-

Procedure:

-

Disperse a known amount of the doxorubicin-loaded nanoparticles in a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions, and another set at a lower pH (e.g., 5.5) to simulate the endolysosomal environment.

-

Incubate the suspensions at 37°C with continuous shaking.

-

At predetermined time intervals, withdraw aliquots of the release medium.

-

Separate the nanoparticles from the supernatant by centrifugation.

-

Quantify the concentration of doxorubicin in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy.

-

Calculate the cumulative percentage of drug release over time. The release kinetics can be influenced by the dissolution rate of the calcium phosphate phase[21][22].

-

Mandatory Visualizations

3.1. Experimental Workflow

The following diagram illustrates the overall experimental workflow from nanoparticle synthesis to in vitro evaluation.

3.2. Cellular Uptake and Drug Release Pathway

This diagram illustrates the proposed mechanism of cellular uptake of drug-loaded monothis compound nanoparticles and the subsequent intracellular release of the therapeutic agent.

The cellular uptake of calcium phosphate nanoparticles is primarily mediated by endocytosis[23][24][25]. Once inside the cell, the nanoparticles are trafficked through the endosomal pathway. As the endosomes mature into endolysosomes, the internal pH decreases significantly[25]. The acidic environment of the endolysosomes facilitates the dissolution of the calcium phosphate nanoparticles. This dissolution leads to an increase in the concentration of calcium and phosphate ions within the endolysosome, causing osmotic swelling and eventual rupture of the vesicle. This process allows the encapsulated drug to be released into the cytoplasm, where it can then reach its therapeutic target[25][26].

References

- 1. scite.ai [scite.ai]

- 2. Monothis compound | CaH6O9P2 | CID 10198893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. geo.unibe.ch [geo.unibe.ch]

- 5. researchgate.net [researchgate.net]

- 6. karger.com [karger.com]

- 7. Preparation and Properties of Nanoparticles of Calcium Phosphates With Various Ca/P Ratios - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. Doxorubicin-Loaded Carbon Dots Lipid-Coated Calcium Phosphate Nanoparticles for Visual Targeted Delivery and Therapy of Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Phase composition control of calcium phosphate nanoparticles for tunable drug delivery kinetics and treatment of osteomyelitis. I. Preparation and drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phase Composition Control of Calcium Phosphate Nanoparticles for Tunable Drug Delivery Kinetics and Treatment of Osteomyelitis. Part 1: Preparation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Intracellular Trafficking Pathways Involved in the Gene Transfer of Nanostructured Calcium Phosphate-DNA Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Strategy for Cytoplasmic Delivery Using Inorganic Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. rsc.org [rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Monocalcium Phosphate (B84403) Monohydrate

This technical guide provides a comprehensive overview of monocalcium phosphate monohydrate (MCPM), a versatile inorganic compound with significant applications in research and drug development. This document details its chemical and physical properties, synthesis protocols, and its role in biomedical applications, particularly in drug delivery and tissue engineering.

Chemical and Physical Properties

Monothis compound, also known by synonyms such as calcium dihydrogen phosphate monohydrate and calcium bis(dihydrogenphosphate) monohydrate, is a key compound in the family of calcium phosphates.[1][2][3][4] Its fundamental properties are summarized below.

Identifiers and Formula

| Identifier | Value |

| CAS Number | 10031-30-8[2][3][4][5][6][7][8] |

| EC Number | 231-837-1[2][5] |

| Molecular Formula | Ca(H₂PO₄)₂·H₂O[2][4][5][6] |

Physicochemical Properties

A compilation of the key physicochemical data for monothis compound is presented in the following table for easy reference.

| Property | Value |

| Molecular Weight | 252.07 g/mol [2][3][8] |

| Appearance | White crystalline powder[4][7] |

| Density | 2.22 g/cm³[4][7] |

| Melting Point | 109 °C (decomposes)[4][7] |

| Solubility in Water | 18 g/L (2 g/100 mL)[1][7] |

| pH (in solution) | > 3.3[1] |

Synthesis and Experimental Protocols

Monothis compound can be synthesized through various methods, with the reaction of a calcium source and phosphoric acid being the most common. The protocols outlined below are based on established laboratory procedures.

Synthesis from Calcium Carbonate and Phosphoric Acid

This method is widely used for the preparation of MCPM.

Detailed Methodology:

-

Preparation of Reactants: A suspension of calcium carbonate (CaCO₃) is prepared in a suitable solvent, such as acetone (B3395972) or water.[9][10]

-

Reaction: Phosphoric acid (H₃PO₄) is slowly added to the vigorously stirred calcium carbonate suspension at a controlled temperature.[9][10] The reaction is typically carried out at temperatures ranging from ambient to 100 °C.[9][10]

-

Aging and Precipitation: The resulting mixture is aged for a specific period, generally around 30 minutes, to allow for the complete precipitation of the product.[9]

-

Filtration and Washing: The precipitate is collected by filtration and washed multiple times with a solvent like acetone or water to remove any unreacted phosphoric acid.[9][10]

-

Drying: The final product, monothis compound, is dried at a temperature around 95 °C until a constant weight is achieved.[10][11]

Synthesis workflow for Monothis compound.

Applications in Drug Development and Research

Due to its excellent biocompatibility, biodegradability, and osteoconductive properties, monothis compound is a material of significant interest in the biomedical field.[4][12][13][14]

Bone Tissue Engineering and Regeneration

Calcium phosphates, including MCPM, are integral components of the mineral phase of bone.[12] This compositional similarity makes them highly suitable for applications in bone regeneration.[15] They are used in the formulation of bone cements, bone grafts, and porous scaffolds for tissue engineering.[4][12] These materials provide a framework that supports cell adhesion and proliferation, ultimately promoting the formation of new bone tissue.[15]

Drug Delivery Systems

The porous structure and biocompatibility of calcium phosphate-based materials make them effective carriers for the controlled release of therapeutic agents.[16][17] Monothis compound can be incorporated into nanoparticles and other delivery vehicles to encapsulate drugs, growth factors, and nucleic acids.[16] These systems can be designed for targeted delivery and sustained release, enhancing therapeutic efficacy while minimizing systemic side effects.[16][17]

Key roles of MCPM in biomedical applications.

Biocompatibility

Extensive studies have demonstrated the biocompatibility of calcium phosphate-based materials.[13][18][19] They are generally well-tolerated in vivo, showing minimal inflammatory response.[20] The degradation products of calcium phosphates are calcium and phosphate ions, which are naturally present in the body and can be metabolized.[16] This inherent biocompatibility is a critical factor for their use in implantable medical devices and drug delivery systems.[14][19]

References

- 1. This compound (CAS 7758-23-8) - Chemistry For Industry - Solvents & Chemicals - Masterchem.ee [masterchem.ee]

- 2. 过磷酸钙 一水合物 purum p.a., ≥80% (KT) | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. americanelements.com [americanelements.com]

- 6. strem.com [strem.com]

- 7. Monocalcium phosphate - Wikipedia [en.wikipedia.org]

- 8. Monothis compound | CaH6O9P2 | CID 10198893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. vjs.ac.vn [vjs.ac.vn]

- 11. researchgate.net [researchgate.net]

- 12. Calcium Phosphate: Physical Properties, Synthesis and Biological Response_Chemicalbook [chemicalbook.com]

- 13. Cytocompatibility of the selected calcium phosphate based bone cements: comparative study in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prezi.com [prezi.com]

- 15. Chemical Properties of Calcium Phosphate | Encyclopedia MDPI [encyclopedia.pub]

- 16. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Calcium Phosphate Nanoparticles for Therapeutic Applications in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Investigation of Biocompatibility of Calcium Phosphate Based Materials and Cements [gcris.iyte.edu.tr]

- 19. Calcium phosphate coatings enhance biocompatibility and degradation resistance of magnesium alloy: Correlating in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Crystal Structure of Monocalcium Phosphate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of monocalcium phosphate (B84403) monohydrate (MCPM), Ca(H₂PO₄)₂·H₂O. The information presented is collated from seminal crystallographic studies and is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and related fields.

Crystallographic Data

The crystal structure of monocalcium phosphate monohydrate was first determined by MacLennan and Beevers in 1956 and later refined by Jones and Cruickshank in 1961. The compound crystallizes in the triclinic system with the space group Pī.[1][2][3] This centrosymmetric space group implies that the crystallographic unit cell possesses an inversion center.

The fundamental crystallographic parameters for monothis compound are summarized in the table below. These values represent the dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a | 5.61 Å |

| b | 11.89 Å |

| c | 6.46 Å |

| α | 98° 36' |

| β | 118° 0' |

| γ | 83° 23' |

| Unit Cell Volume | 375.7 ų |

| Z (formula units per unit cell) | 2 |

Table 1: Crystallographic Data for Monothis compound.[1][2]

The atomic coordinates for each atom within the asymmetric unit of the crystal structure are detailed in the following table. These coordinates define the precise position of each atom and are essential for understanding the molecular geometry and intermolecular interactions.

| Atom | x | y | z |

| Ca | 0.258 | 0.000 | 0.288 |

| P1 | 0.238 | 0.280 | 0.203 |

| P2 | 0.252 | 0.610 | 0.278 |

| O1 | 0.033 | 0.203 | 0.213 |

| O2 | 0.167 | 0.380 | 0.033 |

| O3 | 0.233 | 0.317 | 0.433 |

| O4 | 0.533 | 0.227 | 0.217 |

| O5 | 0.033 | 0.683 | 0.217 |

| O6 | 0.183 | 0.517 | 0.117 |

| O7 | 0.250 | 0.583 | 0.500 |

| O8 | 0.533 | 0.667 | 0.283 |

| O(H₂O) | 0.267 | 0.983 | 0.817 |

Table 2: Atomic Coordinates for Monothis compound. Data extracted from the Crystallography Open Database, referencing the work of MacLennan and Beevers (1956).

Experimental Protocols

The determination of the crystal structure of monothis compound was initially carried out using single-crystal X-ray diffraction techniques. The following provides a summary of the experimental methodologies employed in the foundational studies.

Crystal Growth and Sample Preparation

Single crystals of monothis compound suitable for X-ray diffraction were obtained. For the initial structure determination, a lath-shaped crystal fragment with dimensions of approximately 0.7 x 0.2 x 0.1 mm was selected.[2]

Data Collection

The crystallographic data were collected using a Weissenberg camera, a common instrument for single-crystal X-ray diffraction at the time.[2]

-

Radiation Source: Copper Kα (Cu Kα) radiation was used to generate the X-ray beam.[2]

-

Data Acquisition: Oscillation and Weissenberg photographs were taken about the principal crystallographic axes to record the diffraction patterns.[2]

Structure Solution and Refinement

The positions of the calcium, phosphorus, and oxygen atoms were determined from the analysis of the diffraction data. The initial structure was later refined using the method of least squares, which minimizes the difference between the observed and calculated structure factors.[3] This refinement allows for a more accurate determination of atomic positions and thermal vibration parameters.

Below is a generalized workflow for the crystallographic analysis of monothis compound.

Figure 1: Generalized workflow for the crystallographic analysis of MCPM.

Structural Visualization

The crystal structure of monothis compound is characterized by a complex network of ionic and hydrogen bonds. The coordination environment of the calcium and phosphate ions is a key feature of the structure.

The following diagram illustrates the coordination of the calcium ion with surrounding oxygen atoms from the phosphate groups and the water molecule.

Figure 2: Coordination sphere of the Calcium ion in MCPM.

References

An In-depth Technical Guide to the Solubility of Monocalcium Phosphate Monohydrate in Water

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the aqueous solubility of monocalcium phosphate (B84403) monohydrate (Ca(H₂PO₄)₂·H₂O), a compound of significant interest in pharmaceuticals, biomaterials, and various industrial applications. This document delves into the complexities of its dissolution behavior, presents quantitative solubility data, and provides detailed experimental protocols for its determination.

Executive Summary

Monocalcium phosphate monohydrate (MCPM) exhibits complex dissolution behavior in aqueous solutions, characterized by incongruent dissolution. This process involves the simultaneous dissolution of MCPM and the precipitation of less soluble calcium phosphate phases, primarily dicalcium phosphate dihydrate (DCPD) or monetite. This incongruent dissolution leads to significant discrepancies in reported solubility values. The solubility of MCPM is highly dependent on pH, with stability and true congruent dissolution only occurring in highly acidic conditions (pH < 2). This guide will elucidate these phenomena and provide a framework for accurate solubility determination.

The Challenge of Incongruent Dissolution

When monothis compound is added to water, it initially dissolves to release calcium ions (Ca²⁺) and dihydrogen phosphate ions (H₂PO₄⁻). However, the resulting solution is acidic and becomes supersaturated with respect to more stable, less soluble calcium phosphate phases. This leads to the precipitation of dicalcium phosphate (in its dihydrate or anhydrous form), and the release of phosphoric acid into the solution.[1][2] This can be represented by the following reaction:

Ca(H₂PO₄)₂·H₂O(s) ⇌ CaHPO₄(s) + H₃PO₄(aq) + H₂O

This incongruent dissolution means that a simple equilibrium between the solid MCPM and its constituent ions in solution is not achieved under most conditions. The final composition of the solution and the solid phase depends on factors such as the solid-to-liquid ratio, temperature, and pH.

Quantitative Solubility Data

The reported solubility of monothis compound varies significantly in the literature due to its incongruent dissolution. The commonly cited value of approximately 1.8 to 2.0 g/100 mL likely represents a state of metastable equilibrium where the solution is saturated with respect to the precipitated dicalcium phosphate.[3] In contrast, a much higher solubility of 78.31 g/100 mL has been reported, which may represent the intrinsic solubility under conditions that prevent the precipitation of less soluble phases.[4]

The following table summarizes the available quantitative data:

| Solubility Value | Temperature (°C) | Conditions | Reference |

| 1.8 g/100 mL | 30 | Slightly soluble in water. | [3] |

| 2.0 g/100 mL | 25 | In water. | [5] |

| 78.31 g/100 mL | Not Specified | In water, representing a high, likely intrinsic, solubility. |

Factors Influencing Solubility:

-

pH: The solubility of all calcium phosphates increases with decreasing pH.[6][7] For MCPM, it is only stable and dissolves congruently at a pH below 2.[1] At higher pH values, it transforms into less soluble dicalcium phosphates.

-

Temperature: While specific quantitative data on the temperature dependence of MCPM solubility is limited, for most salts, solubility increases with temperature. However, some calcium phosphates exhibit a negative thermal coefficient of solubility.

-

Presence of Other Ions: The presence of other ions in the solution can affect the ionic strength and may form complexes with calcium or phosphate, thereby influencing the solubility.

Experimental Protocols

Accurate determination of the solubility of an incongruently dissolving compound like MCPM requires careful control of experimental conditions and analysis of both the liquid and solid phases. The "shake-flask" method is the gold standard for equilibrium solubility determination and can be adapted for this purpose.[8][9][10]

Adapted Shake-Flask Method for Incongruent Solubility Determination

Objective: To determine the aqueous solubility of monothis compound while accounting for its incongruent dissolution.

Materials:

-

Monothis compound (Ca(H₂PO₄)₂·H₂O) powder

-

Deionized water

-

Hydrochloric acid (HCl) or other suitable acid for pH adjustment

-

Constant temperature shaker bath

-

pH meter

-

Centrifuge

-

Syringe filters (0.22 µm pore size)

-

Analytical instruments for calcium and phosphate determination (e.g., Atomic Absorption Spectrophotometer, UV-Vis Spectrophotometer)

Procedure:

-

pH-Controlled Media Preparation: Prepare a series of aqueous solutions with controlled pH values below 2 (e.g., pH 1.0, 1.5, 2.0) using deionized water and HCl.

-

Sample Preparation: Add an excess amount of MCPM powder to several flasks containing the prepared pH-controlled media. The presence of excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Place the flasks in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate at a constant speed. Allow the samples to equilibrate for a sufficient period (e.g., 24 to 72 hours). Periodically withdraw small aliquots to monitor the approach to equilibrium.

-

Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter. This step is critical to prevent undissolved solids from interfering with the analysis.

-

pH Measurement: Measure the pH of the equilibrated solution.

-

Analysis of the Liquid Phase: Analyze the filtered supernatant for calcium and phosphate concentrations using appropriate analytical methods (see sections 4.2 and 4.3).

-

Analysis of the Solid Phase: The remaining solid phase should be analyzed using techniques like X-ray diffraction (XRD) to identify the crystalline phases present (i.e., to confirm if it is still MCPM or has transformed into DCPD or other phases).

-

Data Analysis: Calculate the solubility based on the concentrations of calcium and phosphate in the supernatant. The molar ratio of calcium to phosphate should be determined to assess the extent of incongruent dissolution.

Analytical Protocol: Determination of Calcium by Atomic Absorption Spectrophotometry (AAS)

Principle: AAS measures the absorption of light by free atoms in the gaseous state. The concentration of the element is proportional to the amount of light absorbed. Lanthanum chloride is often added to mask interferences from phosphate.[11][12]

Procedure:

-

Standard Preparation: Prepare a series of calcium standard solutions of known concentrations.[13][14][15]

-

Sample Preparation: Dilute the filtered supernatant from the solubility experiment to a concentration within the working range of the AAS instrument. Add a lanthanum chloride solution to both the samples and standards to suppress phosphate interference.[11]

-

Instrumentation: Set up the AAS instrument with a calcium hollow-cathode lamp and select the appropriate wavelength (typically 422.7 nm).[15]

-

Measurement: Aspirate the blank, standards, and samples into the flame and record the absorbance readings.

-

Calibration and Calculation: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the calcium concentration in the samples from the calibration curve.

Analytical Protocol: Spectrophotometric Determination of Phosphate (Molybdenum Blue Method)

Principle: In an acidic medium, orthophosphate reacts with ammonium (B1175870) molybdate (B1676688) to form a phosphomolybdate complex. This complex is then reduced by a reducing agent (e.g., ascorbic acid or hydrazine) to form a stable blue-colored complex (molybdenum blue). The intensity of the blue color is directly proportional to the phosphate concentration and is measured using a spectrophotometer.[16][17][18][19][20]

Procedure:

-

Reagent Preparation:

-

Ammonium Molybdate Solution: Dissolve ammonium molybdate in water.[17][20]

-

Reducing Agent Solution: Prepare a solution of ascorbic acid or hydrazine (B178648) sulfate.[17][18]

-

Combined Reagent: A combined reagent containing ammonium molybdate, an antimony salt, and ascorbic acid in an acidic medium can also be used.[16]

-

-

Standard Preparation: Prepare a series of phosphate standard solutions of known concentrations from a stock solution of potassium dihydrogen phosphate (KH₂PO₄).[16][17][20]

-

Sample Preparation: Dilute the filtered supernatant from the solubility experiment to a concentration within the working range of the assay.

-

Color Development: Add the ammonium molybdate solution and the reducing agent to the standards and samples. Allow sufficient time for the blue color to develop fully.[16]

-

Measurement: Measure the absorbance of the standards and samples at the appropriate wavelength (typically around 880 nm) using a spectrophotometer.[16][17]

-

Calibration and Calculation: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the phosphate concentration in the samples from the calibration curve.

Visualizations

Dissolution Pathway of Monothis compound

Caption: Incongruent dissolution of MCPM in water.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of MCPM.

References

- 1. geo.unibe.ch [geo.unibe.ch]

- 2. Nature of the Reactions of Monothis compound in Soils: I. The Solution That Reacts with the Soil1 | Semantic Scholar [semanticscholar.org]

- 3. atamankimya.com [atamankimya.com]

- 4. gjphosphate.com [gjphosphate.com]

- 5. Monocalcium phosphate - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Calcium Orthophosphates: Crystallization and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. quora.com [quora.com]

- 11. nemi.gov [nemi.gov]

- 12. Standardization of Atomic Absorption Spectrometry Protocol for Calcium Analysis in Milk and Milk Products - Journal of Food Chemistry & Nanotechnology [foodchemistryjournal.com]

- 13. web.pdx.edu [web.pdx.edu]

- 14. foodchemistryjournal.com [foodchemistryjournal.com]

- 15. Calcium- Determination by AAS | OIV [oiv.int]

- 16. Colourimetric determination of phosphate [wwwchem.uwimona.edu.jm]

- 17. sydney.edu.au [sydney.edu.au]

- 18. Spectrophotometric determination of trace amounts of phosphate in water and soil - ProQuest [proquest.com]

- 19. Spectrophotometric determination of trace amounts of phosphate in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

An In-depth Technical Guide to the Molecular Weight of Calcium Dihydrogen Phosphate Monohydrate (Ca(H₂PO₄)₂·H₂O)

This guide provides a detailed breakdown of the molecular weight of Calcium Dihydrogen Phosphate (B84403) Monohydrate. It is intended for researchers, scientists, and professionals in drug development who require precise data for experimental accuracy and formulation development.

Data Presentation: Atomic and Molecular Weights

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below summarizes the standard atomic weights of the elements in Ca(H₂PO₄)₂·H₂O and the calculated molecular weight of the entire compound.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]

| Element/Molecule | Symbol/Formula | Quantity | Atomic/Molecular Weight ( g/mol ) | Total Weight ( g/mol ) |

| Calcium | Ca | 1 | 40.078 | 40.078 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Phosphorus | P | 2 | 30.974 | 61.948 |

| Oxygen | O | 9 | 15.999 | 143.991 |

| Ca(H₂PO₄)₂·H₂O | Total | 252.065 |

Experimental Protocol: Calculation Methodology

The determination of the molecular weight of Ca(H₂PO₄)₂·H₂O is a fundamental calculation based on the chemical formula and the standard atomic weights of the constituent elements. The protocol is as follows:

-

Identify the chemical formula: The formula for Calcium Dihydrogen Phosphate Monohydrate is Ca(H₂PO₄)₂·H₂O.

-

List the constituent elements: The elements present are Calcium (Ca), Hydrogen (H), Phosphorus (P), and Oxygen (O).

-

Determine the number of atoms for each element:

-

Calcium (Ca): 1

-

Hydrogen (H): There are 2 hydrogen atoms in each of the two dihydrogen phosphate (H₂PO₄) groups, and 2 hydrogen atoms in the water molecule (H₂O), for a total of (2 * 2) + 2 = 6 atoms.

-

Phosphorus (P): There is 1 phosphorus atom in each of the two dihydrogen phosphate (H₂PO₄) groups, for a total of 1 * 2 = 2 atoms.

-

Oxygen (O): There are 4 oxygen atoms in each of the two dihydrogen phosphate (H₂PO₄) groups, and 1 oxygen atom in the water molecule (H₂O), for a total of (4 * 2) + 1 = 9 atoms.

-

-

Obtain the standard atomic weight for each element from a reliable source such as the IUPAC.

-

Calculate the total weight for each element: Multiply the number of atoms of each element by its atomic weight.

-

Ca: 1 * 40.078 g/mol = 40.078 g/mol

-

H: 6 * 1.008 g/mol = 6.048 g/mol

-

P: 2 * 30.974 g/mol = 61.948 g/mol

-

O: 9 * 15.999 g/mol = 143.991 g/mol

-

-

Sum the total weights: Add the total weights of all elements to get the molecular weight of the compound.

-

Molecular Weight = 40.078 + 6.048 + 61.948 + 143.991 = 252.065 g/mol

-

Visualization of Molecular Weight Components

The following diagram illustrates the logical relationship between the constituent parts of Calcium Dihydrogen Phosphate Monohydrate and their contribution to the total molecular weight.

Caption: Components of Ca(H₂PO₄)₂·H₂O Molecular Weight.

References

- 1. Atomic Weight of Calcium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 2. byjus.com [byjus.com]

- 3. Phosphorus - Wikipedia [en.wikipedia.org]

- 4. Oxygen - Wikipedia [en.wikipedia.org]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. A brief note on Atomic Mass of Phosphorus [unacademy.com]

- 7. quora.com [quora.com]

- 8. Atomic Weight of Phosphorus | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. princeton.edu [princeton.edu]

- 10. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 11. Atomic Weights and Isotopic Compositions for Calcium [physics.nist.gov]

- 12. princeton.edu [princeton.edu]

- 13. Hydrogen - Wikipedia [en.wikipedia.org]

- 14. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. quora.com [quora.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Atomic Data for Phosphorus (P ) [physics.nist.gov]

- 18. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 19. Calcium - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis of Calcium Phosphate Hydrates from Calcium Carbonate

This document provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis of calcium phosphate (B84403) hydrates, specifically dicalcium phosphate dihydrate (DCPD) and monocalcium phosphate monohydrate (MCPM), using calcium carbonate as a precursor. The synthesis of these compounds is critical for various applications, including in the pharmaceutical industry as excipients, in bone cements, and as nutritional supplements.

The reaction between calcium carbonate (CaCO₃) and phosphoric acid (H₃PO₄) is a common and versatile method for producing various calcium phosphate salts. The final product is largely determined by the stoichiometry of the reactants, pH, and temperature of the reaction environment. This guide details the experimental protocols, summarizes key quantitative data from established methods, and provides visual workflows for the synthesis processes.

Synthesis of Dicalcium Phosphate Dihydrate (CaHPO₄·2H₂O)

Dicalcium phosphate dihydrate (DCPD), also known as brushite, is a widely used calcium phosphate compound. Its synthesis from calcium carbonate is a precipitation reaction where phosphoric acid is neutralized by the carbonate.

1.1. Chemical Principles

The fundamental reaction for the formation of dicalcium phosphate dihydrate from calcium carbonate and phosphoric acid is:

CaCO₃ + H₃PO₄ + H₂O → CaHPO₄·2H₂O + CO₂

This reaction highlights the 1:1 molar ratio between calcium carbonate and phosphoric acid. The process involves the dissolution of calcium carbonate in the acidic medium, followed by the precipitation of DCPD. The evolution of carbon dioxide gas is a characteristic feature of this reaction.[1]

1.2. Experimental Protocols

Several methods have been documented for the synthesis of DCPD. Below are detailed protocols derived from patented and established laboratory procedures.

Protocol 1: Aqueous Suspension Reaction

This method involves the reaction of an aqueous suspension of calcium carbonate with phosphoric acid in a controlled manner.

-

Preparation of Reactants : Prepare an aqueous suspension of calcium carbonate.[2]

-

Reaction Setup : Introduce the calcium carbonate suspension into a stirred reactor. The reactor can be equipped with a high-speed mixer (e.g., 3,500 to 8,000 rpm) to ensure a homogenous mixture.[2]

-

Acid Addition : While vigorously mixing, introduce the required amount of phosphoric acid. The amount should be at least sufficient for the quantitative formation of dicalcium phosphate dihydrate.[2] The reaction is exothermic, leading to a temperature increase.[2]

-

pH Adjustment : The initial pH after acid addition will be acidic (e.g., pH 2.4).[2] For specific grain sizes, the pH can be maintained between 2.0 and 6.0.[3] Larger grains are typically formed at lower pH values within this range.[3] The pH can be subsequently raised by adding a base like lime milk (Ca(OH)₂ suspension) to a final pH of up to 6.9.[2]

-

Aging and Precipitation : Allow the reaction mixture to age to ensure complete precipitation.

-

Product Recovery : The resulting suspension, containing DCPD, is then processed. For instance, it can be spray-dried using hot air (150° to 350° C) to obtain a fine powder.[2]

Protocol 2: Solid-State Reaction for Granulation

This method is suitable for producing granulated anhydrous dicalcium phosphate, which can be formed from the dihydrate.

-

Mixing : Place a measured quantity of powdered calcium carbonate (e.g., 50 g) in a suitable mixing vessel like a beaker or a Hobart mixing tank.[4]

-

Acid Addition : Add concentrated phosphoric acid (e.g., 85%) dropwise while continuously mixing the mass with a spatula or a mechanical mixer.[4]

-

Granulation : After the acid addition is complete, a small amount of water (e.g., 4 ml) can be added to the mass with continued mixing to facilitate granule formation.[4]

-

Drying : Collect the resulting particles and dry them overnight at 100°C to remove water, which will also convert the dihydrate form to the anhydrous form.[4]

-

Sieving : The dried granules can be gently ground and passed through a sieve (e.g., 20 mesh) to achieve the desired particle size range.[4]

1.3. Quantitative Data for DCPD Synthesis

The following table summarizes the quantitative parameters from various synthesis methods.

| Parameter | Value | Source |

| Reactants | ||

| Calcium Carbonate | Aqueous Suspension or Powder | [2][4] |

| Phosphoric Acid Concentration | 77.4% - 85% | [2] |

| Reaction Conditions | ||

| Initial Temperature | 14°C - 16°C | [2] |

| Final Temperature (Exothermic) | 32°C - 39°C | [2] |

| Mixer Speed | 3,500 - 8,000 rpm | [2] |

| Reaction pH Range | 2.0 - 6.9 | [2][3] |

| Reaction Time | Approx. 5 minutes for initial reaction | [2] |

| Post-Processing | ||

| Drying Temperature | 100°C (Oven) or 150°C - 350°C (Spray) | [2][4] |

| Final Product Concentration | 20 - 33 wt% in suspension before drying | [2] |

1.4. Visualization of DCPD Synthesis Workflow

Caption: Workflow for the synthesis of Dicalcium Phosphate Dihydrate.

Synthesis of Monothis compound (Ca(H₂PO₄)₂·H₂O)

Monothis compound (MCPM) is another important calcium phosphate, often used as a leavening agent in the food industry and in fertilizers.[5] Its synthesis requires a higher proportion of phosphoric acid relative to calcium carbonate compared to DCPD.

2.1. Chemical Principles

The reaction for the formation of monothis compound is:

CaCO₃ + 2H₃PO₄ → Ca(H₂PO₄)₂·H₂O + CO₂

This stoichiometry shows that two moles of phosphoric acid are required for every mole of calcium carbonate.

2.2. Experimental Protocols

The following protocols describe methods for synthesizing MCPM.

Protocol 1: Ambient Temperature Synthesis in Acetone (B3395972)

This method utilizes an organic solvent to facilitate the reaction and product recovery.

-

Suspension Preparation : Create a suspension (Suspension A) by adding 100.00 g of CaCO₃ powder to 100 mL of acetone and stirring continuously with a magnetic stirrer.[6]

-

Acid Addition : Slowly add 166 mL of 70% w/w H₃PO₄ to Suspension A while stirring vigorously at ambient temperature.[6] The reaction should proceed for about 15 minutes.[6]

-

Aging : Age the resulting mixture for 30 minutes to allow for the formation of precipitates.[6]

-

Product Recovery : Filter the precipitates using a suction pump.[6]

-

Washing and Drying : Wash the collected solid three times with acetone to remove any unreacted phosphate ions.[6] Dry the final product in the air for 24 hours.[6]

Protocol 2: High-Temperature Aqueous Synthesis

This protocol involves heating the reactants to drive the reaction to completion.

-

Heating : Heat 100 g of a mother liquor solution (recycled from previous batches) from 25°C to approximately 100°C.[7]

-

Reactant Addition : Add a defined volume of phosphoric acid solution, followed by the gradual addition of the required amount of calcium carbonate.[7]

-

Reaction : Stir the mixture vigorously to ensure homogeneity.[7]

-

Cooling and Crystallization : After the reaction is complete, cool the slurry slowly to 25°C over several hours to allow for crystallization.[7]

-

Filtration and Washing : Collect the solid product by filtration and wash it with water to remove free acid.[7]

-

Drying : Dry the solid product at 95°C to a constant weight.[7]

2.3. Quantitative Data for MCPM Synthesis

The table below summarizes quantitative data for the synthesis of MCPM.

| Parameter | Value | Source |

| Reactants | ||

| Calcium Carbonate | 100 g (powder) | [6] |

| Phosphoric Acid | 166 mL of 70% w/w | [6] |

| Solvent (Protocol 1) | 100 mL Acetone | [6] |

| Reaction Conditions | ||

| Temperature | Ambient or 85°C - 100°C | [5][6][7] |

| Reaction Time | 15 min (initial) or 60 min | [5][6] |

| Aging Time | 30 min | [6] |

| Post-Processing | ||

| Washing Solvent | Acetone or Water | [6][7] |

| Drying Temperature | Air-dried or 95°C | [6][7] |

| Product Yield | ~92.4% | [7] |

2.4. Visualization of MCPM Synthesis Logical Flow

Caption: Logical relationship of reactants and products in MCPM synthesis.

Characterization

The synthesized calcium phosphate hydrates should be characterized to confirm their phase, purity, and morphology. Common analytical techniques include:

-

X-Ray Diffraction (XRD) : To identify the crystalline phase (e.g., brushite, monetite, or MCPM) and assess crystallinity.[6][8]

-

Fourier-Transform Infrared Spectroscopy (FTIR) : To identify the functional groups (e.g., P-O, O-H) present in the sample.[6]

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : To study the thermal stability and dehydration processes of the hydrated compounds.[8]

-

Scanning Electron Microscopy (SEM) : To observe the morphology and particle size of the synthesized powders.

This guide provides a foundational understanding of the synthesis of dicalcium phosphate dihydrate and monothis compound from calcium carbonate. Researchers can adapt these protocols and quantitative parameters to suit their specific application and scale requirements.

References

- 1. quora.com [quora.com]

- 2. US5024825A - Process for the preparation of dicalcium phosphate - Google Patents [patents.google.com]

- 3. GB1082316A - Manufacture of dicalcium phosphate dihydrate - Google Patents [patents.google.com]

- 4. US7273596B2 - Method of producing granulated anhydrous dicalcium phosphate - Google Patents [patents.google.com]

- 5. iiste.org [iiste.org]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

- 7. vjs.ac.vn [vjs.ac.vn]

- 8. Physical characterization of dibasic calcium phosphate dihydrate and anhydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Hydrated Calcium Phosphates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of two key hydrated calcium phosphate (B84403) compounds: Calcium Hydrogen Phosphate Dihydrate (Brushite) and Calcium Dihydrogen Phosphate Monohydrate. The information presented is intended to support research and development activities where the thermal stability and transformation of these biomaterials are of critical importance.

Introduction and Nomenclature

The term "calcium phosphate monohydrate" can be ambiguous. In scientific literature, it most commonly relates to the family of calcium orthophosphates. This guide will focus on the thermal behavior of two distinct, commercially significant hydrated calcium phosphates:

-

Calcium Hydrogen Phosphate Dihydrate (CaHPO₄·2H₂O) , commonly known as Brushite or Dicalcium Phosphate Dihydrate (DCPD). Its thermal decomposition involves the formation of an anhydrous intermediate, Calcium Hydrogen Phosphate (CaHPO₄) , or Monetite (DCPA).

-

Calcium Dihydrogen Phosphate Monohydrate (Ca(H₂PO₄)₂·H₂O) , also known as Monothis compound (MCPM).

Understanding the thermal decomposition pathways of these materials is crucial for applications in pharmaceuticals as excipients, in bone cements, and in the manufacturing of bioceramics, where high-temperature processes like sintering are employed.[1][2]

Thermal Decomposition of Calcium Hydrogen Phosphate Dihydrate (Brushite, CaHPO₄·2H₂O)

The thermal decomposition of Brushite is a multi-step process that has been the subject of extensive research. The process generally involves the initial loss of water of hydration to form an anhydrous phase, followed by a condensation reaction at higher temperatures to form calcium pyrophosphate.[2] However, the exact nature of the intermediate phases can be complex and dependent on experimental conditions.[2][3][4][5]

Decomposition Pathway and Key Transformations

The decomposition proceeds through two primary stages:

Stage 1: Dehydration of Brushite to Monetite and Amorphous Phases Upon heating, Brushite loses its two molecules of water of hydration. This process typically begins around 80-111°C and can extend up to approximately 220°C.[6][7] The reaction is represented as:

CaHPO₄·2H₂O → CaHPO₄ + 2H₂O

However, studies have shown this dehydration is not a simple, direct conversion to crystalline Monetite (CaHPO₄).[4][8][9] Instead, it often results in a heterogeneous mixture consisting of:

-

Dibasic Calcium Phosphate Anhydrous (DCPA), or Monetite. [4]

-

An amorphous calcium phosphate phase. [4][8][9] This amorphous phase appears at temperatures as low as 160°C and can persist up to 375°C.[4][9] The formation of this amorphous phase is attributed to the non-linear dehydration of Brushite.[8]

The conversion temperature is generally cited as ~220°C, though prolonged heating at lower temperatures can also induce the transformation.[6][8] The rate of heating has been shown to influence the amount of amorphous phase formed, with slower rates promoting its formation.[8]

Stage 2: Condensation of Anhydrous Intermediates to Calcium Pyrophosphate At higher temperatures, typically in the range of 400°C to 490°C, the anhydrous calcium hydrogen phosphate undergoes a condensation reaction, eliminating water and forming calcium pyrophosphate (Ca₂P₂O₇, CPP).[6][10][11] This process is a dehydroxylation reaction where orthophosphate groups condense.[10][11]

2CaHPO₄ → Ca₂P₂O₇ + H₂O

The resulting calcium pyrophosphate can exist in several polymorphic forms, depending on the temperature:

-

γ-Ca₂P₂O₇: Forms from the crystallization of the amorphous CPP at temperatures around 375°C.[4][9]

-

β-Ca₂P₂O₇: This is a more stable high-temperature polymorph that forms at or above 375°C.[4][9] Heating to 700°C ensures the formation of β-CPP.[8]

-

α'-Ca₂P₂O₇: A metastable high-temperature phase has also been reported to form between 620-740°C.[3]

The total theoretical mass loss for the complete conversion of Brushite to calcium pyrophosphate is approximately 20.93%.[6]

Quantitative Thermal Analysis Data

The following table summarizes the key thermal events and associated mass loss observed during the decomposition of CaHPO₄·2H₂O.

| Temperature Range (°C) | Process | Intermediate/Final Product(s) | Technique | Mass Loss (%) | Reference(s) |

| ~110 - 220 | Dehydration (Loss of 2 H₂O) | CaHPO₄ (Monetite) + Amorphous Phase | TGA | ~20.6 - 21.0 | [5][6] |

| 190 - 195 | Conversion to mixture | Calcium ortho-phosphate (B1173645) + Calcium pyrophosphate | TGA/DTA | - | [3][6][7] |

| 375 - 490 | Condensation (Loss of constitutional water) | γ-Ca₂P₂O₇, β-Ca₂P₂O₇ | TGA/DTA | ~5.2 (for this step) | [5][6][11] |

| 530 - 650 | Crystallization | β-Ca₂P₂O₇ | DTA/XRD | No mass loss | [3][5] |

Note: Temperature ranges and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.[1]

Visualizing the Decomposition Pathway

The logical progression of the decomposition of Brushite is illustrated below.

Caption: Decomposition pathway of Brushite to Calcium Pyrophosphate.

Thermal Decomposition of Calcium Dihydrogen Phosphate Monohydrate (MCPM, Ca(H₂PO₄)₂·H₂O)

The thermal decomposition of Monothis compound is a more complex, multi-step process involving several dehydration and condensation events.[12]

Decomposition Pathway and Key Transformations

The process involves the initial loss of the water of crystallization followed by the condensation of dihydrogen phosphate groups.

Stage 1: Dehydration of Water of Crystallization The first step is the loss of the single mole of coordinated water. This typically occurs in the temperature range of 104-208°C.[12]

Ca(H₂PO₄)₂·H₂O → Ca(H₂PO₄)₂ + H₂O

Stage 2: Intramolecular Dehydration (Condensation) Following the initial dehydration, the anhydrous calcium dihydrogen phosphate undergoes intramolecular condensation. This involves the loss of two moles of water from the protonated phosphate groups, leading to the formation of various condensed calcium phosphates.[12] This process occurs over a broad temperature range, from approximately 208°C to 500°C.[12]

Ca(H₂PO₄)₂ → Intermediate Phases → Ca(PO₃)₂ + 2H₂O

A number of intermediate compounds have been reported during this stage, including acidic condensed phosphates like calcium dihydrogen pyrophosphate (CaH₂P₂O₇).[12]

Final Product: The final product of the thermal decomposition above 500°C is Calcium Polyphosphate, Ca(PO₃)₂ .[12] The total theoretical mass loss for the complete conversion is 21.48%.[12]

Quantitative Thermal Analysis Data

The following table summarizes data from the thermal analysis of Ca(H₂PO₄)₂·H₂O prepared in an aqueous system.

| Temperature Range (°C) | Process | Intermediate/Final Product(s) | Technique | Mass Loss (%) | Moles of H₂O Lost | Reference(s) |

| 104-140 | Dehydration | Ca(H₂PO₄)₂ | TG/DTA | 6.56 | 0.92 | [12] |

| 155-208 | Condensation | Intermediate Phosphates | TG/DTA | 3.58 | 0.50 | [12] |

| 208-260 | Condensation | Intermediate Phosphates | TG/DTA | 3.36 | 0.47 | [12] |

| 295-395 | Condensation | Intermediate Phosphates | TG/DTA | 3.95 | 0.55 | [12] |

| 290-500 | Condensation | Ca(PO₃)₂ (Calcium Polyphosphate) | TG/DTA | 2.85 | 0.40 | [12] |

| Total | Overall Decomposition | Ca(PO₃)₂ | TG | 20.30 | 2.84 | [12] |

Note: The decomposition occurs in overlapping steps, and the reported temperature ranges and mass losses can vary based on the synthesis method of the starting material (e.g., aqueous vs. acetone-water systems).[12]

Visualizing the Decomposition Pathway

The complex decomposition of MCPM is outlined in the diagram below.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and thermal dehydroxylation kinetic of anhydrous calcium phosphate monetite CaHPO4 | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. chalcogen.ro [chalcogen.ro]

Methodological & Application

Application Notes and Protocols: Monocalcium Phosphate Monohydrate for Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocalcium phosphate (B84403) monohydrate (MCPM), with the chemical formula Ca(H₂PO₄)₂·H₂O, is a highly soluble and biodegradable member of the calcium phosphate family.[1] Its inherent biocompatibility, stemming from its composition of naturally occurring ions in the body, makes it an attractive candidate for various biomedical applications, including as a carrier for drug delivery.[2][3] Notably, its high solubility compared to other calcium phosphate phases, such as hydroxyapatite, allows for rapid degradation and, consequently, a faster release of encapsulated therapeutic agents.[1][4] This characteristic makes MCPM particularly suitable for applications requiring an initial burst release or rapid drug action.

These application notes provide a comprehensive overview of the use of MCPM in drug delivery systems. They include detailed protocols for the synthesis of MCPM nanoparticles, drug loading procedures, and in vitro characterization methods. The information is intended to guide researchers in the development and evaluation of MCPM-based drug delivery platforms.

Physicochemical Properties and Drug Loading

The drug loading capacity and efficiency of MCPM-based systems are influenced by various factors, including the physicochemical properties of the drug and the synthesis method employed. The primary mechanism of drug loading is typically physisorption, driven by the interaction between the calcium ions of the carrier and functional groups on the drug molecule.[1] Co-precipitation of the drug during the synthesis of MCPM nanoparticles is another effective strategy to achieve high drug encapsulation.[5]

Quantitative Data Summary

While specific quantitative data for drug loading and nanoparticle characteristics of pure MCPM systems are not abundantly available in publicly accessible literature, the following tables provide representative data from studies on closely related calcium phosphate-based nanoparticle systems. This data can serve as a valuable reference for expected ranges and for comparative purposes in the design of MCPM-based drug delivery systems.

Table 1: Representative Physicochemical Properties of Calcium Phosphate Nanoparticles

| Parameter | Representative Value | Method of Analysis | Reference |

| Particle Size (Diameter) | 50 - 200 nm | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | [6][7] |

| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | [6] |

| Zeta Potential | -15 mV to -25 mV | Electrophoretic Light Scattering (ELS) | [2][6] |

Table 2: Representative Drug Loading and Encapsulation Efficiency in Calcium Phosphate Nanoparticles

| Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Method of Loading | Reference |

| Doxorubicin | ~5-15% | > 90% | Co-precipitation | [8] |

| Bovine Serum Albumin (BSA) | ~2-8% | ~60-80% | Physisorption | [1] |

| Vancomycin | ~4-10% | ~70-85% | Physisorption | [9] |

| 5-Fluorouracil | ~3-7% | ~65-80% | Physisorption | [9] |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis, drug loading, and in vitro characterization of MCPM-based drug delivery systems.

Synthesis of Monocalcium Phosphate Monohydrate (MCPM) Nanoparticles

This protocol is adapted from a wet-chemical precipitation method.[1]

Materials:

-

Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Phosphoric acid (H₃PO₄, 85%)

-

Deionized water

-

Magnetic stirrer with heating plate

-

Centrifuge

-

Freeze-dryer (optional)

Procedure:

-

Prepare a 1.8 M solution of calcium nitrate tetrahydrate in deionized water.

-

Prepare a 3.5 M solution of phosphoric acid in deionized water.

-

In a beaker, add equal volumes of the calcium nitrate and phosphoric acid solutions while stirring vigorously at room temperature.

-

Heat the mixture to boiling on a hot plate with continuous stirring.

-

Allow the solution to evaporate until approximately two-thirds of the initial volume has been removed. A white precipitate of MCPM will form.

-

Remove the beaker from the heat and allow it to cool to room temperature.

-

Collect the MCPM precipitate by centrifugation at 8000 rpm for 10 minutes.

-

Wash the precipitate twice with deionized water and once with ethanol to remove any unreacted precursors.

-

Dry the resulting MCPM powder in an oven at 60°C overnight or by freeze-drying for a finer powder.

Caption: Workflow for in vitro drug release studies.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of nanomaterials. [8] Materials:

-

Cell line (e.g., HeLa, HEK293, or a cell line relevant to the therapeutic application)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Sterile MCPM nanoparticles (and drug-loaded counterparts)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the sterile MCPM nanoparticles (and drug-loaded nanoparticles) in the cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of the nanoparticles. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the untreated control cells.

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Cellular Uptake and Mechanism of Action

Calcium phosphate nanoparticles are typically internalized by cells through endocytosis. [2]The specific pathway can vary depending on the surface properties of the nanoparticles. Once inside the cell, the nanoparticles are trafficked to endosomes and subsequently to lysosomes. The acidic environment of the lysosomes (pH 4.5-5.0) facilitates the dissolution of the calcium phosphate carrier, leading to the release of the encapsulated drug into the cytoplasm. [2] Signaling Pathway of Cellular Uptake and Drug Release

References

- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 2. Modeling of in vitro drug release from polymeric microparticle carriers | Archives of Pharmacy [aseestant.ceon.rs]

- 3. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase Composition Control of Calcium Phosphate Nanoparticles for Tunable Drug Delivery Kinetics and Treatment of Osteomyelitis. Part 1: Preparation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Transport Mechanisms and In Vitro Release Kinetics of Vancomycin Encapsulated Chitosan-Alginate Polyelectrolyte Microparticles as a Controlled Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Calcium Phosphate Scaffolds in Bone Regeneration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium phosphate (B84403) (CaP)-based biomaterials are at the forefront of bone regeneration strategies due to their chemical similarity to the mineral phase of bone, excellent biocompatibility, and osteoconductivity.[1][2][3][4] These materials, including hydroxyapatite (B223615) (HA), β-tricalcium phosphate (β-TCP), and biphasic calcium phosphate (BCP), provide a scaffold for new bone growth and can be tailored to exhibit specific physical and chemical properties.[3][5][6] This document provides detailed application notes and experimental protocols for the use of CaP scaffolds in bone regeneration research, with a focus on quantitative data, methodologies, and the underlying biological mechanisms.

Data Presentation: Properties of Calcium Phosphate Scaffolds

The physical and mechanical properties of CaP scaffolds are critical determinants of their in vivo performance. These properties can be controlled through the choice of CaP phase, fabrication method, and the incorporation of other materials.[7][8][9]

| Property | Calcium Phosphate Type | Fabrication Method | Value | Reference |

| Compressive Strength | Hydroxyapatite (HA) | Not Specified | 30.2 ± 6.0 MPa | [2] |

| Calcium Phosphate Cement (CPC) | Indirect Rapid Prototyping | ~6.0 MPa | [10] | |

| Porosity | 3D Scaffolds | Not Specified | 62.49% - 79.32% | [11] |

| Pore Size (Macroporosity) | General Requirement | Not Specified | 100 - 1000 µm | [12] |

| Pore Size (Microporosity) | General Requirement | Not Specified | 2 - 20 µm | [12] |

Note: The compressive strength of cancellous bone is typically in the range of 4-12 MPa, while cortical bone is 130-180 MPa[2].

Signaling Pathways in Calcium Phosphate-Mediated Osteogenesis

The osteoinductive properties of calcium phosphate scaffolds are attributed to their ability to influence key signaling pathways involved in bone formation. The release of calcium and phosphate ions from the scaffold material plays a crucial role in activating these pathways in mesenchymal stem cells (MSCs) and pre-osteoblastic cells.[13][14][15]

Calcium and Phosphate Ion-Mediated Signaling

Calcium (Ca²⁺) and phosphate (PO₄³⁻) ions released from the scaffold can activate several intracellular signaling cascades that converge on the upregulation of osteogenic gene expression.

Caption: Ca²⁺ and PO₄³⁻ ion signaling in osteogenesis.

Adenosine (B11128) Signaling Pathway

Recent studies have revealed a mechanism where extracellular phosphate uptake leads to ATP production and subsequent adenosine signaling, which promotes osteogenic differentiation.[14][16]

Caption: Phosphate-ATP-adenosine signaling pathway.

Experimental Protocols

The following protocols provide a generalized framework for the fabrication and evaluation of calcium phosphate scaffolds for bone regeneration.

Protocol 1: Fabrication of Porous CaP Scaffolds by 3D Printing (Direct Ink Writing)

This protocol describes a common method for creating scaffolds with controlled architecture.[3][8][9]

Caption: 3D printing workflow for CaP scaffolds.

Methodology:

-

Ink Preparation: A self-setting ink is prepared by mixing a calcium phosphate powder (e.g., α-tricalcium phosphate) with a polymer solution that acts as a binder and rheological modifier.[17] The solid loading of the ink can be up to 75% by mass to ensure good mechanical properties of the final scaffold.[17]

-

3D Printing: The prepared ink is extruded through a nozzle using a direct ink writing (DIW) or robocasting system.[3][8] The scaffold is built layer-by-layer based on a computer-aided design (CAD) model. This allows for precise control over the macroporosity and overall geometry of the scaffold.[8]

-

Setting and Hardening: After printing, the scaffold undergoes a setting reaction. This can be achieved through a biomimetic process at physiological temperature and pH, or through a faster hydrothermal treatment.[8] During this step, the initial CaP phase can transform into other phases like calcium-deficient hydroxyapatite.[8]

-

Characterization: The fabricated scaffolds are characterized to ensure they meet the design specifications. Scanning electron microscopy (SEM) is used to visualize the surface morphology and microporosity.[18] Micro-computed tomography (µCT) is used to analyze the 3D architecture and interconnectivity of the pores.[18][19] Mechanical testing is performed to determine the compressive strength.[2][10]

Protocol 2: In Vitro Evaluation of Cell Viability and Osteogenic Differentiation

This protocol outlines the steps to assess the biocompatibility and osteoinductive potential of CaP scaffolds using mesenchymal stem cells (MSCs).[1][18][20]

Methodology:

-

Scaffold Sterilization: Scaffolds are sterilized, typically using ethylene (B1197577) oxide or gamma irradiation, and placed in sterile culture plates.

-

Cell Seeding: Mesenchymal stem cells (e.g., human bone marrow-derived MSCs) are seeded onto the scaffolds at a predetermined density.[1][20] The cell-scaffold constructs are then cultured in a standard growth medium for an initial attachment period.

-

Osteogenic Induction: After cell attachment, the culture medium is switched to an osteogenic differentiation medium, which is typically supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid.

-

Cell Viability Assay: At various time points (e.g., 1, 3, and 7 days), cell viability and proliferation are assessed using assays such as the MTS assay.[18]

-

Osteogenic Differentiation Markers: The differentiation of MSCs into osteoblasts is evaluated by measuring the activity of alkaline phosphatase (ALP), a key early marker of osteogenesis, and by quantifying calcium deposition as a marker of matrix mineralization.[2][7]

Protocol 3: In Vivo Evaluation of Bone Regeneration in an Animal Model

This protocol describes a subcutaneous implantation model in mice to assess the biocompatibility and osteoinductive capacity of CaP scaffolds.[20][21]

Caption: General workflow for in vivo evaluation.

Methodology:

-

Scaffold Preparation and Seeding: Sterile CaP scaffolds are prepared. For some studies, they may be seeded with marrow stromal cells prior to implantation to assess the synergistic effect of cells and the scaffold.[20][21]

-

Animal Model and Implantation: Immunocompromised mice (e.g., NOD/Scid) are often used to prevent rejection of human cells if they are used.[20] The scaffolds are implanted into subcutaneous pouches on the dorsal side of the mice.

-

Harvesting and Analysis: At specified time points (e.g., 7, 14, and 28 days), the animals are euthanized, and the implants are harvested.[20][21]

-

Histological and Imaging Analysis: The harvested tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or Masson's trichrome) to visualize cell infiltration and new tissue formation.[18] Immunohistochemistry can be used to detect specific bone matrix proteins. Micro-computed tomography (µCT) is employed to quantify the volume of newly formed bone within the scaffolds.[3][18]

Conclusion

Calcium phosphate scaffolds represent a versatile and effective platform for bone regeneration. By carefully selecting the material composition, fabrication technique, and incorporating biological factors such as cells and growth factors, it is possible to design scaffolds that actively promote and guide the formation of new bone tissue.[2] The protocols and data presented here provide a foundation for researchers and developers to design and evaluate novel CaP-based therapies for bone repair and regeneration.

References

- 1. Stem Cells and Calcium Phosphate Cement Scaffolds for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium Phosphate Scaffolds Combined with Bone Morphogenetic Proteins or Mesenchymal Stem Cells in Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. upcommons.upc.edu [upcommons.upc.edu]

- 4. Biomimetic Scaffolds of Calcium-Based Materials for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium Phosphate-Based Biomaterials for Bone Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. upcommons.upc.edu [upcommons.upc.edu]

- 9. Fabrication of Microstructured Calcium Phosphate Ceramics Scaffolds by Material Extrusion-Based 3D Printing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emerald.com [emerald.com]

- 11. researchgate.net [researchgate.net]

- 12. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. Scholars@Duke publication: Calcium phosphate-bearing matrices induce osteogenic differentiation of stem cells through adenosine signaling. [scholars.duke.edu]

- 17. ada.org [ada.org]

- 18. In vitro and in vivo biocompatibility of calcium-phosphate scaffolds three-dimensional printed by stereolithography for bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of bone formation in calcium phosphate scaffolds with μCT-method validation using SEM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vivo evaluation of calcium polyphosphate for bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of Calcium Phosphate Nanoparticles in Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of calcium phosphate (B84403) nanoparticles (CaP NPs), tailored for research and drug development applications.

Introduction

Calcium phosphate nanoparticles (CaP NPs) are biocompatible and biodegradable inorganic nanomaterials that have garnered significant interest in the biomedical field.[1][2] Their compositional similarity to the mineral phase of bone and teeth makes them an excellent candidate for various applications, including drug delivery, gene transfection, and bone tissue engineering.[3][4] The synthesis of CaP NPs can be achieved through various methods, with wet chemical precipitation being one of the most common and cost-effective approaches.[2][4] This method allows for the control of particle size, morphology, and crystallinity by modulating reaction parameters such as pH, temperature, and reactant concentrations.[2]

Synthesis of Calcium Phosphate Nanoparticles

The wet chemical precipitation method involves the controlled mixing of calcium and phosphate precursor solutions to induce the nucleation and growth of CaP NPs. The following section provides a general protocol and discusses the influence of key parameters on the resulting nanoparticle characteristics.

Experimental Workflow for CaP NP Synthesis

The general workflow for the synthesis of CaP NPs via wet chemical precipitation is illustrated below.

Caption: Workflow for Calcium Phosphate Nanoparticle Synthesis.

Protocol: Wet Chemical Precipitation of CaP NPs

This protocol describes a general method for synthesizing CaP NPs. Researchers should optimize the parameters based on their specific application and desired nanoparticle characteristics.

Materials:

-

Calcium chloride (CaCl₂)

-

Di-ammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) for pH adjustment

-

Deionized water

-

Magnetic stirrer and stir bar

-

pH meter

-

Centrifuge

Procedure:

-

Prepare Precursor Solutions:

-

Prepare a calcium chloride solution (e.g., 0.1 M) in deionized water.

-

Prepare a di-ammonium hydrogen phosphate solution (e.g., 0.06 M) in deionized water.

-

-

Nanoparticle Precipitation:

-

Place the calcium chloride solution on a magnetic stirrer.

-

Slowly add the di-ammonium hydrogen phosphate solution dropwise to the calcium chloride solution while stirring continuously.

-

Monitor and adjust the pH of the mixture to the desired level (e.g., pH 7-10) using NaOH or HCl. The pH plays a crucial role in determining the phase and properties of the CaP NPs.[2]

-

-

Aging:

-

Allow the resulting milky suspension to stir for a specific period (e.g., 1-24 hours) at a controlled temperature (e.g., room temperature or 37°C). This aging step influences the crystallinity and size of the nanoparticles.

-

-

Purification:

-

Collect the nanoparticles by centrifugation (e.g., 10,000 x g for 15 minutes).

-

Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water.

-

Repeat the centrifugation and washing steps at least three times to remove unreacted ions.

-

-

Final Product:

-